An In-Depth Technical Guide to the Physicochemical Properties of (2R)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of (2R)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride
Abstract
(2R)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride is a chiral heterocyclic compound of significant interest within the pharmaceutical and chemical research sectors. As a versatile synthetic building block, its unique structural features—a pyrrolidine ring, a reactive chloromethyl group, and a defined stereocenter—make it a valuable precursor for a wide range of complex, biologically active molecules. This technical guide provides a comprehensive analysis of its core physical and chemical properties, reactivity profile, and established protocols for its characterization and handling. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively and safely utilize this compound in their synthetic endeavors.
Compound Identification and Structural Elucidation
The precise identification of a chemical entity is paramount for reproducibility in research and development. (2R)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride is defined by its specific stereochemistry at the C2 position of the pyrrolidine ring, a feature crucial to its application in asymmetric synthesis.
The hydrochloride salt form enhances the compound's stability and modulates its solubility, rendering it suitable for a variety of reaction conditions. Key identifiers for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | (2R)-2-(chloromethyl)-1-methylpyrrolidine;hydrochloride |
| CAS Number | 67824-41-3[1] |
| Molecular Formula | C₆H₁₃Cl₂N[2] |
| Molecular Weight | 170.08 g/mol |
| InChI | 1S/C6H12ClN.ClH/c1-8-4-2-3-6(8)5-7;/h6H,2-5H2,1H3;1H/t6-;/m0./s1 |
| InChIKey | JMYYNTRVGBDWDB-LURJTMIESA-N |
| Canonical SMILES | CN1CCC[C@H]1CCl.Cl |
Physicochemical Properties
The physical state and solubility characteristics of a reagent dictate its handling, storage, and application in synthetic chemistry. (2R)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride is a solid material under standard conditions, though its appearance can vary. Its hygroscopic nature necessitates careful storage to prevent degradation and ensure the integrity of the material for quantitative applications.
| Property | Description | Source(s) |
| Appearance | White to pale beige solid or crystalline powder. | [3][4][5] |
| Form | Solid. | [3] |
| Melting Point | 98-102 °C (literature value for the racemate or unspecified isomer). | [4] |
| Solubility | Soluble in water, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). Slightly soluble in Chloroform and Methanol. | [4][5][6][7] |
| Stability | Hygroscopic; moisture-sensitive. | [4][6] |
Chemical Profile: Reactivity and Stability
The synthetic utility of this compound is anchored in the reactivity of the chloromethyl group. Understanding its reaction mechanisms, stability, and potential side reactions is critical for successful experimental design.
Stability and Recommended Storage
Due to its hygroscopic and potentially air-sensitive nature, stringent storage conditions are required to maintain the compound's purity and reactivity.[6][8]
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Expert Recommendation: The material should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[4][8] For long-term stability, storage in a cool, dry environment, such as a desiccator or a controlled-atmosphere glovebox, is advised.[6][8]
Core Reactivity: Nucleophilic Substitution
The primary locus of reactivity is the electrophilic carbon atom of the chloromethyl group. This carbon is highly susceptible to attack by a wide range of nucleophiles, proceeding predominantly through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[7] The electron-withdrawing effect of the adjacent pyrrolidine nitrogen enhances the electrophilicity of this carbon center.
This reactivity makes it an excellent reagent for introducing the (2R)-1-methylpyrrolidin-2-yl)methyl moiety into target molecules, a common scaffold in neuropharmaceuticals and other therapeutic agents.[9]
Caption: Generalized Sₙ2 mechanism for nucleophilic substitution.
Intramolecular Rearrangement: A Key Consideration
A noteworthy aspect of this compound's reactivity profile is its potential to undergo intramolecular cyclization. The nitrogen atom of the pyrrolidine ring can act as an internal nucleophile, displacing the chloride to form a transient, strained aziridinium cation. Subsequent attack by a nucleophile (such as the displaced chloride ion) can lead to the formation of a rearranged product, 3-chloro-1-methylpiperidine.[10] This potential reaction pathway must be considered when designing synthetic routes, as reaction conditions (solvent, temperature, pH) can influence the outcome.
Caption: Potential intramolecular rearrangement pathway.
Anticipated Spectroscopic Profile
While comprehensive spectral data is not always provided by commercial suppliers[3], the structure of (2R)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride allows for the prediction of its key spectroscopic features.
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¹H NMR: The proton spectrum is expected to be complex due to the chiral center, leading to diastereotopic protons within the pyrrolidine ring. Key signals would include a singlet for the N-methyl group (approx. 2.5-3.0 ppm), a complex multiplet system for the pyrrolidine ring protons, a diastereotopic doublet of doublets for the chloromethyl (CH₂Cl) protons (approx. 3.5-4.0 ppm), and a broad signal for the acidic N-H proton of the hydrochloride salt.
-
¹³C NMR: Six distinct signals are expected for the six carbon atoms. The N-methyl carbon would appear around 40-45 ppm, the chloromethyl carbon further downfield around 45-50 ppm, and the four unique pyrrolidine ring carbons would resonate in the 20-70 ppm range.
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Mass Spectrometry (MS): In ESI+ mode, the spectrum would show the molecular ion for the free base (C₆H₁₂ClN) at m/z ≈ 133.07. Characteristic fragmentation would likely involve the loss of the chloromethyl group or the entire side chain.
Experimental Workflow: Purity Analysis by HPLC
Verifying the purity of starting materials is a cornerstone of reliable chemical synthesis. A reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method is a standard protocol for assessing the purity of this compound.
Causality Behind the Protocol:
-
Stationary Phase: A C18 column is chosen for its hydrophobicity, which provides effective retention for the moderately polar pyrrolidine structure.
-
Mobile Phase: An aqueous buffer (e.g., ammonium formate or phosphate) is necessary to maintain a consistent pH and ensure the tertiary amine remains protonated, preventing peak tailing and yielding sharp, symmetrical peaks. An organic modifier like acetonitrile or methanol is used to elute the compound.
-
Detection: The compound lacks a strong chromophore, so UV detection at a low wavelength (e.g., 200-215 nm) or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is required.
Caption: Standard workflow for HPLC purity analysis.
Safety, Handling, and PPE
(2R)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride is classified as an irritant and requires careful handling to avoid exposure.[1][3]
-
Hazard Classifications: Causes skin irritation (H315), serious eye irritation/damage (H318/H319), and may cause respiratory irritation (H335).[1][3][11]
-
Personal Protective Equipment (PPE): Standard laboratory PPE is mandatory. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles.[6][12]
-
Handling: All manipulations should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[6][8] Avoid creating dust.[6]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[6] For eye contact, rinse cautiously with water for several minutes.[6] If inhaled, move the person to fresh air.[6] In all cases of significant exposure, seek immediate medical attention.
Conclusion
(2R)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride is a synthetically valuable chiral intermediate whose utility is derived from its well-defined reactivity. Its primary chemical behavior is dominated by Sₙ2 reactions at the chloromethyl group, though the potential for intramolecular rearrangement must be considered. Proper handling and storage are crucial due to its irritant and hygroscopic properties. By understanding these fundamental physical and chemical characteristics, researchers can confidently and effectively leverage this compound to advance programs in drug discovery and complex molecule synthesis.
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